Cas no 92-77-3 (Naphtol AS)

Naphtol AS structure
Naphtol AS structure
Nombre del producto:Naphtol AS
Número CAS:92-77-3
MF:C17H13NO2
Megavatios:263.290624380112
MDL:MFCD00004096
CID:34664
PubChem ID:66719

Naphtol AS Propiedades químicas y físicas

Nombre e identificación

    • Naphthol AS
    • NAPHTHOL AS(TM)
    • TEREPHTHALBIS(O-HYDROXYANILIDE)
    • AZOIC COUPLING COMPONENT 2
    • azoic coupling component 4
    • CI 37505
    • c.i. 37560
    • 3-Hydroxy-2-naphthanilide
    • 3-Hydroxy-2-Naphthoic Acid Anilide
    • 3-hydroxy-N-phenylnaphthalene-2-carboxamide
    • 2-hydroxy-3-phenylcarbamoylnaphthalene
    • 2-hydroxy-naphthalene-3-carboxylic acid-phenylamide
    • 3-hydroxynaphthalene-2-carboxylic acid phenylamide
    • 3-hydroxy-N-phenyl-2-naphthalenecarboxamide
    • Amarthol AS
    • Azonaphtol A
    • Cibanaphthol RF
    • Dragonthol A
    • Naphtanilide RC
    • Naphthol AS Supra
    • Naphtoelan A
    • N-phenyl-3-hydroxy-2-naphthalenecarboxamide
    • Solunaptol A
    • 2-Hydroxy-3-naphthoic Acid Anilide
    • 3-Hydroxy-N-phenyl-2-naphthamide
    • C.I. 37505
    • 2-Naphthanilide, 3-hydroxy- (8CI)
    • 3-Hydroxy-N-phenyl-2-naphthalenecarboxamide (ACI)
    • 2-Hydroxy-3-(phenylcarbamoyl)naphthalene
    • 2-Hydroxy-3-naphthalenecarboxanilide
    • 2-Hydroxy-3-naphthanilide
    • 2-Hydroxy-3-naphthoic anilide
    • 2-Hydroxy-N-phenyl-3-naphthalenecarboxamide
    • 2-Naphthol-3-carboxylic acid N-phenylamide
    • 3-(N-Phenylcarbamoyl)-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxanilide
    • 3-Hydroxy-2-naphthoanilide
    • 3-Hydroxy-naphthalene-2-carboxylic acid phenylamide
    • 3-Hydroxyl-2-naphthanilide
    • Acco Naphthol AS
    • Acna Naphthol C
    • Amanil Naphthol AS
    • Anathol AS
    • Anthonaphthol AS
    • Aquafine Red E 9
    • Azoground AS
    • Azonaphthol A
    • Azotol A
    • Brenthol AS
    • C.I. Azo Coupling Comp. 2
    • C.I. Azoic Coupling Component 2
    • Celcot RF
    • Conazoic Coupling B
    • Diathol AS
    • Diathol ASF
    • Dycosthol AS
    • H 0313
    • Hebeithol AS
    • Hiltonaphthol AS
    • Kako Grounder AS
    • Kambothol AS
    • Kiwa Grounder AS
    • Lake Developer A
    • Mitsui Naphthozol AS
    • N-Phenyl-2-hydroxy-3-naphthalenecarboxamide
    • N-Phenyl-3-hydroxy-2-naphthamide
    • Naftol AS
    • Oprea1_096551
    • Q25387080
    • Naphtholate AS Soln
    • NaphtholAS
    • MFCD00004096
    • 2-Hydroxy-3-naphthoylanilide
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
    • .beta.-Hydroxynaphthoic anilide
    • 3-hydroxy-2-naphthanilid
    • EC 202-188-1
    • Z68084598
    • EN300-128496
    • UNII-V3ZU6E76NB
    • 3-Hydroxy-N-phenyl-2-naphthamide #
    • 3-hydroxy-N-phenyl-naphthalene-2-carboxamide
    • beta-Hydroxynaphthoic anilide
    • Naphtanilide OL Supra
    • DTXSID1052618
    • SR-01000358268-1
    • Naphtanilide RC Supra
    • SCHEMBL57970
    • Naphtol AS
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14
    • NSC45173
    • W-100273
    • Naphthanilide RC
    • BDBM50091993
    • NSC 45173
    • Naphthol ACNA C
    • EINECS 202-188-1
    • Naphthanil AS
    • Naphthanilide OL Supra
    • 3-Hydroxy-2-naphthoylanilide
    • AKOS003381951
    • F71284
    • V3ZU6E76NB
    • H0313
    • .ALPHA.-NAPHTHOL AS
    • AZOIC COUPLING COMPONENT 2 (NAPHTOL AS)
    • SR-01000358268
    • Naphtolate AS Soln
    • Naphthoide AS
    • NS00009186
    • Naphthoide AS No. 100
    • NSC-45173
    • Ultrazol I-AS
    • LS-14551
    • Naphthol ACNAC
    • ORANGE BASE GC
    • 92-77-3
    • Naphtazol A
    • Tulathol AS
    • Naftolo MM
    • 86349-50-0
    • Naphtholate AS
    • Naphthol AS-A
    • Hiltonphthol AS
    • CHEMBL63731
    • .beta.-Hydroxy-3-naphthoic acid anilide
    • 2-Naphthanilide, 3-hydroxy-
    • Naftoelan A
    • Naphthanilide RC Supra
    • 3-Hydroxy-2-naphthoylanilid
    • MDL: MFCD00004096
    • Renchi: 1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)
    • Clave inchi: JFGQHAHJWJBOPD-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)NC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 263.09500
  • Masa isotópica única: 263.094629
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 3
  • Complejidad: 338
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 49.3
  • Recuento de constructos de variantes mutuas: 9

Propiedades experimentales

  • Color / forma: Beige or reddish powder
  • Denso: 1.1138 (rough estimate)
  • Punto de fusión: 247.0 to 251.0 deg-C
  • Punto de ebullición: 406.53°C (rough estimate)
  • Punto de inflamación: 190.7 °C
  • índice de refracción: 1.4500 (estimate)
  • Disolución: Solubility Insoluble in water; sparingly soluble in ethanol
  • PSA: 49.33000
  • Logp: 3.87070
  • PKA: 9.70(at 25℃)
  • Disolución: Insoluble in water and sodium carbonate solution, yellow in sodium hydroxide solution, slightly soluble in ethanol, soluble in hot nitrobenzene.
  • PH: Non& uorescence (8.2) to yellow/green & uorescence (10.3)
  • Índice de color: 37505
  • Lambda Max: 394nm

Naphtol AS Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H317
  • Declaración de advertencia: P280
  • Número de transporte de mercancías peligrosas:UN 3077 9/PG 3
  • Wgk Alemania:1
  • Código de categoría de peligro: R43;R51/53
  • Instrucciones de Seguridad: S36/37-S61
  • Código F de la marca fuka:10-21
  • Rtecs:QJ1897400
  • Señalización de mercancías peligrosas: Xi N
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Nivel de peligro:9
  • Términos de riesgo:R43; R51/53

Naphtol AS Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Naphtol AS PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-128496-0.5g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
0.5g
$93.0 2023-06-08
TRC
N497060-5g
Naphtol AS
92-77-3
5g
$ 81.00 2023-09-06
abcr
AB251404-25g
Naphthol AS, 95%; .
92-77-3 95%
25g
€43.60 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N20790-100g
3-Hydroxy-N-phenyl-2-naphthamide
92-77-3 97%
100g
¥78.0 2022-04-27
TRC
N497060-50g
Naphtol AS
92-77-3
50g
$173.00 2023-05-17
abcr
AB251404-500 g
Naphthol AS, 95%; .
92-77-3 95%
500 g
€126.20 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814598-2.5kg
Naphthol AS
92-77-3 97%
2.5kg
1,336.00 2021-05-17
Enamine
EN300-128496-10.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
10g
$124.0 2023-06-08
Enamine
EN300-128496-1.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
1g
$120.0 2023-06-08
Enamine
EN300-128496-5.0g
3-hydroxy-N-phenylnaphthalene-2-carboxamide
92-77-3 95%
5g
$122.0 2023-06-08

Naphtol AS Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Catalytic aminolysis of 3-hydroxy-2-naphthoic acid
Kondratov, S. A.; Shteinberg, L. Ya.; Shein, S. M.; Udovichenko, L. V.; Boiko, V. D., Zhurnal Organicheskoi Khimii, 1994, 30(2), 284-5

Synthetic Routes 2

Condiciones de reacción
Referencia
High-purity N-aryl-3-hydroxy-2-naphthalenecarboxamides
, Romania, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Phosphonic acid Solvents: Xylene ;  160 - 170 °C; 4 - 6 h, reflux
Referencia
Preparation process of naphthol
, China, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichlorobenzene
Referencia
Process for preparing Naphthol AS products
, China, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Triethylamine ,  P,P′-Dipropyldiphosphonic acid Solvents: Xylene
Referencia
Preparation of 3-hydroxy-2-naphthoic anilides
, Germany, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  5 min, 10 - 25 °C; 2.5 h, 130 °C
Referencia
Synthesis and investigation of the steric effect on activity of N-substituted-3-carbamoylnaphthalene-2-yl α-chlorocarboxylate in human leukocyte esterase staining reaction
Tran, Van Tinh; Phan, Thi Trang; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(6), 725-732

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  15 min, heated
Referencia
Investigation of hydro-lipophilic properties of N-alkoxyphenylhydroxynaphthalenecarboxamides
Kapustikova, Iva; Bak, Andrzej; Gonec, Tomas; Kos, Jiri; Kozik, Violetta; et al, Molecules, 2018, 23(7),

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: Titanium tetrabutoxide Solvents: Aniline
Referencia
Catalytic synthesis of 2,3-hydroxynaphthoic acid anilide
Kondratov, S. A.; Shteinburg, L. Ya.; Shein, S. M., Zhurnal Organicheskoi Khimii, 1993, 29(9), 1914-15

Synthetic Routes 9

Condiciones de reacción
Referencia
Purification of bisazo pigments useful in electrophotographic photoconductors
, Japan, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt → 10 °C; 10 °C; 15 min, 135 °C
Referencia
Synthesis of naphthol AS-X chloroacetates and study on the electron effects on the human leukocyte esterase staining
Tran, Van Tinh; Pham, Hoai Thu; Nguyen, Anh Tri; Luu, Van Boi, Tap Chi Hoa Hoc, 2011, 49(4), 479-488

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Phosphonic acid Solvents: Water ;  75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.5
Referencia
Process for synthesizing naphthol
, China, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Referencia
3-Hydroxynaphthalene-2-carboxanilides and their antitrypanosomal activity
Kos, Jiri; Kapustikova, Iva; Clements, Carol; Gray, Alexander I.; Jampilek, Josef, Monatshefte fuer Chemie, 2018, 149(5), 887-892

Synthetic Routes 13

Condiciones de reacción
Referencia
N-Substituted amides of 3-hydroxy-2-naphthalenecarboxylic acid
, Poland, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Silicon tetrachloride Solvents: Chlorobenzene
Referencia
Production of azotol-A from a mixed anhydride of silicic and 2,3-hydroxynaphthoic acids
Kirsanov, A. V.; Levchenko, E. S.; Tret'yakova, G. S., Ukrains'kii Khemichnii Zhurnal, 1953, 19, 504-7

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Chlorobenzene ;  rt; rt → 130 °C; 25 min, 130 °C
Referencia
Preparation and biological properties of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Pavlica, Jiri; Gonec, Tomas; et al, International Electronic Conference on Synthetic Organic Chemistry, 2012, ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  rt; 10 min, 100 °C; 15 min, 120 °C; 20 min, 130 °C
Referencia
Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides
Kos, Jiri; Zadrazilova, Iveta; Pesko, Matus; Keltosova, Stanislava; Tengler, Jan; et al, Molecules, 2013, 18, 7977-7997

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Phenylboronic acid Solvents: Mesitylene ;  rt; 30 h, reflux
Referencia
Preparation method of naphthol AS-series anilide dye
, China, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene ;  50 °C → 90 °C; 2 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8.1
Referencia
N-(3-hydroxyl-2-naphthoyl)aniline production device
, China, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt
1.2 Solvents: Tetrahydrofuran ;  5 h, rt → 45 °C
Referencia
Preparation of chromosol AS
, China, , ,

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium dodecyl sulfate ,  Sodium octadecyl sulfate Solvents: 2-Chlorotoluene ,  Chlorobenzene ;  5 min
1.2 Reagents: Phosphorus trichloride ;  65 °C; 90 °C; 90 °C → 130 °C; 1 h, 120 - 130 °C; 30 °C → 105 °C; 95 - 105 °C
Referencia
Process and apparatus for preparation of Naphthol AS
, China, , ,

Naphtol AS Raw materials

Naphtol AS Preparation Products

Naphtol AS Literatura relevante

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